molecular formula C14H11ClO B8668275 9-(chloromethyl)-9H-xanthene

9-(chloromethyl)-9H-xanthene

Cat. No.: B8668275
M. Wt: 230.69 g/mol
InChI Key: LNHYQHBBKHLOFP-UHFFFAOYSA-N
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Description

9-(Chloromethyl)-9H-xanthene is a xanthene derivative characterized by a chloromethyl (-CH$2$Cl) group at the 9-position of the tricyclic xanthene scaffold (C${13}$H${10}$O core). The chloromethyl group enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly for alkylation and polymer crosslinking . Its molecular formula is C${14}$H$_{11}$ClO, with a molecular weight of 230.69 g/mol. Key applications include its use in polymer chemistry and as a precursor for functionalized xanthene derivatives .

Properties

Molecular Formula

C14H11ClO

Molecular Weight

230.69 g/mol

IUPAC Name

9-(chloromethyl)-9H-xanthene

InChI

InChI=1S/C14H11ClO/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8,12H,9H2

InChI Key

LNHYQHBBKHLOFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CCl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of xanthene derivatives depend on substituents. Below is a comparative analysis:

Table 1: Structural Comparison of Xanthene Derivatives
Compound Name Substituent(s) Molecular Formula Key Functional Features
9-(Chloromethyl)-9H-xanthene -CH$_2$Cl at position 9 C${14}$H${11}$ClO Electrophilic chloromethyl group; alkylation agent
9-Benzyl-9H-thioxanthene -CH$2$C$6$H$_5$; sulfur replaces oxygen C${20}$H${16}$S Thioether bridge; altered electronic properties
2-(3-Bromopropoxy)-9H-xanthen-9-one -O(CH$2$)$3$Br at position 2 C${16}$H${13}$BrO$_3$ Bromoalkoxy chain; nucleophilic substitution site
9H-Xanthene-9-carboxylic acid -COOH at position 9 C${14}$H${10}$O$_3$ Carboxylic acid for esterification/amidation
9-(4-(4-Bromophenyl)-1,3-dithiol-yloxy)-9H-xanthene Dithiol-yloxy and bromophenyl groups C${19}$H${12}$BrOS$_2$ Sulfur-rich substituents; redox-active applications
Key Observations:
  • Chloromethyl Group : Enhances electrophilicity, enabling crosslinking in polymers (e.g., polycarbonate synthesis via 9-(chloromethyl)anthracene analogs) .
  • Thioxanthene Core : Replacing oxygen with sulfur (e.g., 9-benzyl-9H-thioxanthene) increases lipophilicity and alters UV-Vis absorption, useful in photodynamic therapy .
  • Bromoalkoxy Derivatives : Serve as intermediates for further functionalization via Suzuki coupling or nucleophilic substitution .
  • Carboxylic Acid Derivatives : Used to design fluorescent probes or metal-chelating agents .
Key Observations:
  • Chloromethyl derivatives often require controlled pH and temperature to avoid side reactions .
  • Thioxanthenes benefit from Grignard reagents for introducing aryl groups .
  • Dithiolene compounds (e.g., ) are synthesized via sulfur-based nucleophiles under heating .
Key Observations:
  • Chloromethyl Derivatives : Critical in polymer chemistry for creating crosslinked networks .
  • Sulfur-Containing Derivatives : Exhibit redox activity, useful in battery materials or catalysis .
  • Brominated Derivatives : Serve as intermediates in drug discovery (e.g., kinase inhibitors) .

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